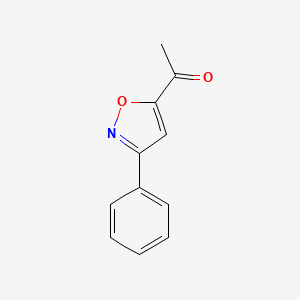

1-(3-Phenylisoxazol-5-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-phenyl-1,2-oxazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8(13)11-7-10(12-14-11)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHVRTPQGGXAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370649 | |

| Record name | 1-(3-Phenyl-1,2-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2048-69-3 | |

| Record name | 1-(3-Phenyl-1,2-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Phenylisoxazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Phenylisoxazol-5-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and materials science. This document collates available data on its chemical structure, physical properties, and spectral characteristics. While detailed experimental protocols for its synthesis and specific biological activities are not extensively reported in publicly accessible literature, this guide presents the foundational information necessary for researchers initiating studies on this compound.

Chemical and Physical Properties

This compound, with the CAS number 2048-69-3, is a solid, aromatic ketone.[1][2] Its core structure consists of a phenyl ring attached to an isoxazole ring, which is further substituted with an acetyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2048-69-3 | [1][2] |

| Molecular Formula | C₁₁H₉NO₂ | [2] |

| Molecular Weight | 187.19 g/mol | [2] |

| Boiling Point | 373 °C | Not widely reported |

| Flash Point | 103 °C | Not widely reported |

| Melting Point | Not available in cited literature | |

| Solubility | Not available in cited literature | |

| Appearance | Solid (predicted) |

Spectroscopic Data

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the currently available literature. However, general methods for the synthesis of substituted isoxazoles often involve the reaction of a β-diketone or a related precursor with hydroxylamine, or through 1,3-dipolar cycloaddition reactions. The synthesis of related phenylisoxazole derivatives has been reported, which may provide a basis for developing a synthetic route.[3][4][5]

Biological Activity and Signaling Pathways

As of the latest literature review, there are no specific studies detailing the biological activity, mechanism of action, or associated signaling pathways for this compound itself. However, the broader class of phenylisoxazole derivatives has been investigated for a range of biological activities, including as histone deacetylase (HDAC) inhibitors, which have implications for cancer therapy.[3][4][5] Studies on structurally related compounds may offer insights into the potential biological relevance of this molecule.

Experimental Workflows and Logical Relationships

Due to the absence of published experimental studies involving this compound, there are no established experimental workflows or signaling pathways to be visualized at this time. For researchers planning to investigate this compound, a general workflow for the characterization and biological evaluation of a novel small molecule is proposed below.

General Workflow for Characterization and Evaluation

This logical workflow outlines the typical steps a researcher would take after synthesizing or acquiring this compound.

Caption: A logical workflow for the synthesis, characterization, and biological evaluation of this compound.

Conclusion

This compound represents a chemical entity with potential for further investigation in various scientific domains. This guide consolidates the currently available foundational data. Significant opportunities exist for researchers to contribute to the body of knowledge by elucidating its physical and spectral properties, developing robust synthetic methodologies, and exploring its potential biological activities. The provided logical workflow can serve as a roadmap for such future investigations.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. thoreauchem.com [thoreauchem.com]

- 3. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]

- 4. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

An In-depth Technical Guide to 1-(3-Phenylisoxazol-5-yl)ethanone (CAS: 2048-69-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Phenylisoxazol-5-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. This document details its chemical properties, a validated synthesis protocol with characterization data, and explores the known biological activities of structurally related isoxazole compounds, suggesting potential therapeutic avenues for this molecule.

Core Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2048-69-3 | [General Chemical Databases] |

| Molecular Formula | C₁₁H₉NO₂ | [Calculated] |

| Molecular Weight | 187.19 g/mol | [Calculated] |

| Appearance | White to off-white solid | [General Chemical Databases] |

| Melting Point | 104-106 °C | [General Chemical Databases] |

| Boiling Point | 373.4 °C at 760 mmHg | [Predicted] |

| Flash Point | 179.6 °C | [Predicted] |

| Density | 1.23 g/cm³ | [Predicted] |

| pKa | -3.8 (Predicted) | [Predicted] |

Synthesis and Characterization

The synthesis of this compound can be achieved through the reaction of benzaldehyde oxime with 1-morpholinobut-2-yn-1-one. This procedure, detailed below, provides a reliable method for obtaining the target compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzaldehyde oxime

-

1-Morpholinobut-2-yn-1-one

-

Sodium hypochlorite (NaOCl) solution

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of benzaldehyde oxime (1.0 equivalent) in dichloromethane is cooled to 0 °C.

-

An aqueous solution of sodium hypochlorite is added dropwise to the cooled solution. The reaction mixture is stirred at 0 °C for 30 minutes.

-

A solution of 1-morpholinobut-2-yn-1-one (1.2 equivalents) in dichloromethane is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Upon completion, the reaction mixture is quenched with water and the layers are separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Characterization Data

The structure of the synthesized this compound was confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The obtained data are summarized in Table 2.

| Analysis | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85-7.82 (m, 2H), 7.51-7.48 (m, 3H), 7.11 (s, 1H), 2.70 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 185.7, 170.8, 162.2, 130.8, 129.2 (2C), 128.6, 127.0 (2C), 101.4, 27.2 |

| Mass Spectrometry (ESI) | m/z calculated for C₁₁H₁₀NO₂⁺ [M+H]⁺: 188.0706, found: 188.0705 |

Potential Biological Activity and Therapeutic Relevance

While no specific biological activities for this compound have been reported in the reviewed literature, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Structurally similar phenylisoxazole derivatives have shown promise in various therapeutic areas.

Notably, a number of substituted 3-phenylisoxazole compounds have been investigated as inhibitors of histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in epigenetic regulation, and their dysregulation is implicated in the development of cancer and other diseases. The general structure-activity relationship (SAR) studies of these inhibitors suggest that the 3-phenylisoxazole core can serve as a suitable zinc-binding group, which is essential for HDAC inhibition.

The workflow for the discovery of such inhibitors often follows a path of scaffold identification, chemical synthesis of a library of derivatives, and subsequent biological evaluation.

Given the precedent for biological activity within this chemical class, this compound represents a valuable starting point or intermediate for the synthesis of novel compounds with potential therapeutic applications. Further investigation into its biological effects is warranted.

Conclusion

This technical guide provides essential data on this compound (CAS: 2048-69-3), including its physicochemical properties, a detailed synthesis protocol, and comprehensive characterization data. While direct biological activity data for this specific compound is not yet available, the established pharmacological importance of the 3-phenylisoxazole scaffold suggests that it is a compound of interest for further research and development in medicinal chemistry. The provided information serves as a valuable resource for scientists working with this and related heterocyclic compounds.

References

Technical Guide: Physicochemical Properties and Synthesis of 1-(3-Phenylisoxazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Data

The fundamental molecular characteristics of 1-(3-Phenylisoxazol-5-yl)ethanone are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Parameter | Value | Citations |

| Molecular Formula | C₁₁H₉NO₂ | [1][2] |

| Molecular Weight | 187.06 g/mol | [1] |

| CAS Number | 2048-69-3 | [1][2][3] |

Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound is not available in the consulted literature. However, the synthesis of isoxazole rings is a well-established area of organic chemistry. A general and reliable method for accessing substituted isoxazoles involves the reaction of a β-diketone or a related precursor with hydroxylamine. The regioselectivity of such reactions can often be controlled by reaction conditions such as pH and temperature.

For illustrative purposes, a representative protocol for the synthesis of 3-amino-5-alkyl isoxazoles is described, which highlights the key steps in forming the isoxazole ring. It should be noted that this is a general procedure for a related class of compounds and would require adaptation for the synthesis of this compound, likely starting from a 1-phenyl-1,3-butanedione derivative.

Representative Synthesis of a Substituted Isoxazole Ring

This procedure outlines the synthesis of 3-amino-5-alkyl isoxazoles, where the regioselectivity is controlled by pH and temperature.

-

For 5-Amino Isoxazoles: At a pH greater than 8 and a temperature of 100 °C, hydroxylamine preferentially reacts with the ketone functionality of a keto-nitrile precursor. This is followed by an acid-mediated cyclization to yield the 5-amino isoxazole.

-

For 3-Amino Isoxazoles: At a pH between 7 and 8 and a temperature at or below 45 °C, hydroxylamine reacts with the nitrile group, leading to the formation of the 3-amino isoxazole after cyclization.

This method has been shown to be versatile, with reported yields ranging from 60% to 90% for various substrates. The precise conditions would need to be optimized for the synthesis of this compound.

Potential Biological Activity and Signaling Pathway

Derivatives of isoxazole have been investigated for a range of biological activities. Notably, some isoxazole-containing compounds have been identified as potent and selective inhibitors of the Dopamine Transporter (DAT) and the Serotonin Transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for many antidepressant and psychostimulant drugs. A related compound, 1-(3-methyl-5-phenyl-4-isoxazolyl)-ethanone, is categorized under antipsychotics, further suggesting the potential for this chemical scaffold to interact with neurological targets.

The following diagram illustrates the conceptual mechanism of DAT inhibition by a generic isoxazole-containing compound.

References

- 1. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-(3-Phenylisoxazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the compound 1-(3-Phenylisoxazol-5-yl)ethanone in common laboratory solvents. Due to a lack of readily available quantitative experimental data in scientific literature, this document provides a predicted solubility profile based on the compound's chemical structure and general principles of solubility. Furthermore, a detailed, standardized experimental protocol is presented to enable researchers to determine the precise solubility in their laboratories. A comprehensive workflow for this determination is also visualized.

Introduction

This compound, with the CAS number 2048-69-3, is a heterocyclic ketone. Its structure, featuring a phenyl group, an isoxazole ring, and a ketone functional group, suggests a moderate polarity. The phenyl group introduces a non-polar, hydrophobic character, while the isoxazole ring with its nitrogen and oxygen atoms, along with the carbonyl group of the ethanone moiety, contributes polar characteristics. Understanding the solubility of this compound is crucial for various applications, including reaction chemistry, purification, formulation development, and analytical method development.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the predicted solubility of this compound in a range of common laboratory solvents is summarized in Table 1. The presence of both polar and non-polar functionalities suggests that the compound will exhibit better solubility in solvents of intermediate polarity and will likely have limited solubility in highly polar or very non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Cyclohexane, Toluene | Low to Moderate | The non-polar phenyl group will interact with these solvents, but the polar isoxazole and ketone groups will limit overall solubility. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule, while also accommodating the non-polar phenyl ring. Solvents like DMF and DMSO are expected to be particularly effective due to their high polarity. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The alcohol solvents can act as hydrogen bond acceptors for the ketone's oxygen, but the lack of a hydrogen bond donor on the compound and the presence of the hydrophobic phenyl group will likely prevent very high solubility. |

| Aqueous | Water | Very Low | The molecule is predominantly organic and lacks significant hydrogen bonding donor capabilities, making it largely insoluble in water. |

| Aqueous Acidic/Basic | 5% HCl, 5% NaOH | Very Low | The isoxazole ring is weakly basic and the ketone is neutral. The molecule lacks acidic protons. Therefore, its solubility is not expected to significantly increase in dilute aqueous acid or base.[1][2] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed methodology for determining the equilibrium solubility of this compound in a chosen solvent. This method is widely accepted and reliable for generating accurate solubility data.[3]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent of interest (e.g., ethanol, acetone, etc.)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An amount that ensures a solid phase remains after equilibration is crucial.

-

Accurately add a known volume of the selected solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[3] The solution should appear as a slurry with undissolved solid.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions to generate a calibration curve.

-

Analyze the diluted sample solution.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the result by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram outlines the general workflow for the experimental determination of compound solubility.

Caption: General workflow for determining compound solubility.

Conclusion

While specific quantitative solubility data for this compound is not currently published, this guide provides a robust framework for researchers. The predicted solubility profile offers a strong starting point for solvent selection. The detailed experimental protocol for the shake-flask method provides a clear and reliable path for obtaining precise quantitative solubility data. This information is essential for the effective use of this compound in research and development.

References

An In-depth Technical Guide to 1-(3-Phenylisoxazol-5-yl)ethanone: Structure, Synthesis, and Potential as a Modulator of Key Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(3-Phenylisoxazol-5-yl)ethanone. Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological effects. This document details the chemical structure and IUPAC nomenclature of this compound, presents a representative experimental protocol for its synthesis via 1,3-dipolar cycloaddition, and explores its potential as an inhibitor of the dopamine transporter (DAT) and as an antagonist of Toll-like receptor 8 (TLR8). The downstream effects on NF-κB and IRF-dependent signaling pathways are also discussed and visualized. While specific quantitative biological data for this exact compound is limited in publicly available literature, this guide summarizes relevant data from closely related isoxazole analogs to highlight its therapeutic potential.

Chemical Structure and Nomenclature

This compound is an aromatic ketone with a core isoxazole heterocycle. The phenyl group is attached at the 3-position of the isoxazole ring, and the ethanone (acetyl) group is at the 5-position.

IUPAC Name: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 2048-69-3 | [1][2] |

| Molecular Formula | C₁₁H₉NO₂ | |

| Molecular Weight | 187.19 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 103-105 °C | |

| Boiling Point | 373.5 °C at 760 mmHg | |

| Flash Point | 179.6 °C | |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Synthesis of this compound

The primary method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For the synthesis of this compound, this involves the reaction of benzonitrile oxide with 3-butyn-2-one.

Proposed Experimental Protocol: 1,3-Dipolar Cycloaddition

This protocol is a representative procedure based on established methods for 1,3-dipolar cycloaddition reactions to form isoxazoles. Optimization may be required.

Reaction Scheme:

Caption: Synthesis via 1,3-dipolar cycloaddition.

Materials:

-

Benzaldehyde oxime

-

N-Chlorosuccinimide (NCS)

-

3-Butyn-2-one

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In situ generation of Benzonitrile Oxide:

-

Dissolve benzaldehyde oxime (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Chlorosuccinimide (1.1 eq) portion-wise to the solution while stirring.

-

Continue stirring at 0 °C for 30 minutes.

-

Slowly add a solution of triethylamine (1.2 eq) in dichloromethane to the reaction mixture. The formation of benzonitrile oxide will occur in situ.

-

-

Cycloaddition Reaction:

-

To the freshly prepared benzonitrile oxide solution, add 3-butyn-2-one (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively documented, the isoxazole scaffold is a well-established pharmacophore in drug discovery. Research on analogous compounds suggests potential activity as a dopamine transporter (DAT) inhibitor and a Toll-like receptor 8 (TLR8) antagonist.

Potential as a Dopamine Transporter (DAT) Inhibitor

The dopamine transporter is a crucial protein in regulating dopaminergic signaling in the brain.[3] Inhibitors of DAT can increase the extracellular concentration of dopamine and are of interest for the treatment of various neurological and psychiatric disorders.[4] A study on 2-(3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes, which contain the 3-phenylisoxazol-5-yl moiety, demonstrated potent and selective inhibition of DAT.[5]

Quantitative Data for an Analogous DAT Inhibitor:

| Compound | Target | IC₅₀ (nM) | Selectivity vs. SERT | Reference |

| 2-(3-Phenylisoxazol-5-yl)-3-(4-chlorophenyl)-8-thiabicyclo[3.2.1]octane | DAT | 7 | High | [5] |

This data suggests that the 3-phenylisoxazol-5-yl core is a key structural feature for DAT inhibition. Further investigation is warranted to determine the specific IC₅₀ of this compound.

Potential as a Toll-Like Receptor 8 (TLR8) Antagonist

Toll-like receptor 8 is an endosomal receptor that recognizes single-stranded RNA and plays a role in the innate immune response.[6] Dysregulation of TLR8 signaling has been implicated in autoimmune diseases. Isoxazole-based compounds have been identified as potent and selective antagonists of TLR8. These antagonists have been shown to inhibit TLR8-mediated signaling, reduce the recruitment of the adaptor protein MyD88, and subsequently suppress the activation of NF-κB and IRF-dependent signaling pathways.

Quantitative Data for an Analogous TLR8 Antagonist:

| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |

| Isoxazole-based compound 10 | TLR8 | 0.037 | THP-1 macrophages |

The potent TLR8 antagonism of these isoxazole derivatives highlights the potential of this compound as a modulator of inflammatory responses.

Signaling Pathways

Based on the activity of related isoxazole compounds, this compound could potentially modulate the NF-κB and IRF signaling pathways downstream of TLR8.

TLR8-Mediated NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway initiated by TLR8 and the potential point of inhibition by a TLR8 antagonist.

Caption: Inhibition of the TLR8-mediated NF-κB signaling pathway.

TLR8-Mediated IRF-Dependent Signaling Pathway

The diagram below shows the IRF-dependent signaling pathway downstream of TLR8 and its potential inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. parchem.com [parchem.com]

- 3. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(3-Phenylisoxazol-5-yl)ethanone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isoxazole derivative, 1-(3-Phenylisoxazol-5-yl)ethanone (CAS No. 2048-69-3). Isoxazole moieties are significant structural motifs in medicinal chemistry, recognized for their diverse biological activities. This document details the historical context of isoxazole synthesis, focusing on the most probable and widely utilized method for the preparation of 3,5-disubstituted isoxazoles: the 1,3-dipolar cycloaddition reaction. While the specific historical details of the initial discovery of this compound are not extensively documented in readily available literature, its synthesis falls under the well-established principles of isoxazole chemistry pioneered in the early 20th century. This guide presents a putative experimental protocol for its synthesis, compiles its known physicochemical properties, and discusses the general biological significance of the isoxazole scaffold.

Introduction: The Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural unit is a cornerstone in the development of a wide array of therapeutic agents due to its ability to participate in various biological interactions. The chemistry of isoxazoles has been a subject of interest for over a century, with the first synthesis of the parent isoxazole reported by Claisen in 1903.[1] The versatility of the isoxazole ring allows for the synthesis of a vast library of derivatives with diverse pharmacological profiles.

Discovery and Historical Context

While a definitive seminal publication detailing the first synthesis and discovery of this compound is not readily apparent in contemporary databases, its structural class, the 3,5-disubstituted isoxazoles, has a rich history. The foundational method for the synthesis of the isoxazole ring is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, a reaction extensively studied by Rolf Huisgen in the mid-20th century. This powerful transformation remains the most common and efficient route to this class of compounds.

The synthesis of this compound would logically follow from the reaction of benzonitrile oxide (the 1,3-dipole) with 3-butyn-2-one (the dipolarophile). The regioselectivity of this reaction, leading to the 3,5-disubstituted product, is a well-understood phenomenon governed by both steric and electronic factors.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in research and development.

| Property | Value | Reference |

| CAS Number | 2048-69-3 | [2][3] |

| Molecular Formula | C₁₁H₉NO₂ | [3] |

| Molecular Weight | 187.19 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Boiling Point | 373.3±15.0 °C at 760 mmHg | |

| Density | 1.2±0.1 g/cm³ | |

| Flash Point | 179.5±20.4 °C |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocol

The most logical and widely accepted method for the synthesis of this compound is the 1,3-dipolar cycloaddition of benzonitrile oxide with 3-butyn-2-one. A detailed, putative experimental protocol based on established methodologies for the synthesis of 3,5-disubstituted isoxazoles is provided below.

General Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: 1,3-Dipolar Cycloaddition

Materials:

-

Benzaldehyde oxime

-

3-Butyn-2-one

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In situ generation of Benzonitrile Oxide: To a solution of benzaldehyde oxime (1.0 eq) in dichloromethane (DCM), add N-chlorosuccinimide (1.1 eq) in portions at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Slowly add triethylamine (1.2 eq) dropwise to the reaction mixture at 0 °C. The formation of benzonitrile oxide is indicated by the formation of a white precipitate (triethylamine hydrochloride).

-

Cycloaddition: To the in situ generated benzonitrile oxide solution, add 3-butyn-2-one (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired yields.

Biological Significance and Potential Applications

While specific biological data for this compound is not widely published, the isoxazole scaffold is present in numerous compounds with significant biological activities. Derivatives of isoxazole have been reported to exhibit a broad range of pharmacological effects, including:

-

Anti-inflammatory: Acting as inhibitors of enzymes such as cyclooxygenase-2 (COX-2).

-

Anticancer: Showing cytotoxic effects against various cancer cell lines.

-

Antimicrobial: Exhibiting activity against bacteria and fungi.

-

Antiviral: Demonstrating inhibitory effects on viral replication.

The presence of the phenyl and acetyl groups on the isoxazole ring of this compound provides functional handles for further chemical modification. This makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The logical relationship for its potential development is outlined below.

Caption: Drug discovery workflow starting from this compound.

Conclusion

This compound, while not having a widely documented individual history, belongs to the important class of 3,5-disubstituted isoxazoles. Its synthesis is readily achievable through the well-established 1,3-dipolar cycloaddition reaction. The isoxazole core imparts significant potential for biological activity, making this compound a valuable scaffold for medicinal chemistry research and drug discovery efforts. Further investigation into the specific biological profile of this molecule and its derivatives is warranted to explore its full therapeutic potential.

References

Phenylisoxazole Derivatives: A Comprehensive Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

The phenylisoxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science. Its versatile structure allows for diverse substitutions, leading to a wide array of derivatives with potent and selective biological activities. This technical guide provides an in-depth overview of the current research applications of phenylisoxazole derivatives, focusing on their therapeutic potential as antibacterial, anticancer, anti-inflammatory, and antidiabetic agents. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to facilitate further research and drug development in this promising area.

Antibacterial Applications

Phenylisoxazole derivatives have emerged as a promising class of antibacterial agents. Notably, 4-nitro-3-phenylisoxazole derivatives have demonstrated potent activity against several plant pathogenic bacteria.

Quantitative Data: Antibacterial Activity

| Compound ID | Target Organism | EC50 (μg/mL) | Reference |

| 5o | Xanthomonas oryzae (Xoo) | 6.96 | [1] |

| Bismerthiazol (Control) | Xanthomonas oryzae (Xoo) | 87.43 | [1] |

Experimental Protocol: [3+2] Cycloaddition Synthesis of 4-nitro-3-phenylisoxazole Derivatives

This protocol describes the synthesis of 4-nitro-3-phenylisoxazole derivatives via a [3+2] cycloaddition reaction.

Materials:

-

Substituted benzaldehyde oxime (1.0 mmol)

-

Dimethyl-(2-nitrovinyl)-amine (1.2 mmol)

-

N-Chlorosuccinimide (NCS) (2.0 mmol)

-

Triethylamine (TEA) (1.0 mmol)

-

Dimethylformamide (DMF) (6 mL)

Procedure:

-

To a stirred solution of the substituted benzaldehyde oxime in DMF, add NCS and TEA.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Add dimethyl-(2-nitrovinyl)-amine to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 4-nitro-3-phenylisoxazole derivative.[2]

Signaling Pathway: Mechanism of Action against Xanthomonas oryzae

The antibacterial mechanism of action against Xanthomonas oryzae involves the disruption of multiple cellular processes, including cell membrane permeability and protein synthesis.[1]

Anticancer Applications

Phenylisoxazole derivatives have shown significant potential as anticancer agents, with activities demonstrated against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of crucial cellular targets like histone deacetylases (HDACs) and tubulin.

Quantitative Data: Anticancer and HDAC Inhibitory Activity

| Compound ID | Cancer Cell Line | IC50 (μM) | Target | Inhibition Rate (%) @ 1µM | Reference |

| 2a | HeLa (Cervical) | 0.91 | - | - | [3] |

| 2a | Hep3B (Hepatocellular) | 8.02 | - | - | [3] |

| 17 | PC3 (Prostate) | 5.82 | HDAC1 | 86.78 | [4][5] |

| 10 | PC3 (Prostate) | 9.18 | HDAC1 | - | [5] |

Experimental Protocol: In Vitro Anticancer MTS Assay

This protocol details the MTS assay for determining the cytotoxic effects of phenylisoxazole derivatives on cancer cell lines.

Materials:

-

HeLa or PC3 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Phenylisoxazole derivatives (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed HeLa or PC3 cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.

-

Prepare serial dilutions of the phenylisoxazole derivatives in cell culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[6]

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathway: HDAC1 Inhibition in Prostate Cancer

HDAC1 is overexpressed in prostate cancer and plays a crucial role in tumor progression by deacetylating histones and other proteins, leading to the repression of tumor suppressor genes. Phenylisoxazole-based HDAC1 inhibitors can reverse this effect, leading to cell cycle arrest and apoptosis.[7][8]

Signaling Pathway: Tubulin Polymerization and Cell Cycle Arrest

Some phenylisoxazole derivatives exert their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis in cancer cells.[9][10]

Anti-inflammatory Applications

Phenylisoxazole derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.

Materials:

-

Wistar rats (150-200 g)

-

1% Carrageenan solution in saline

-

Phenylisoxazole derivative

-

Plethysmometer

-

Indomethacin (positive control)

Procedure:

-

Divide the rats into groups: control (vehicle), positive control (indomethacin), and test groups (different doses of the phenylisoxazole derivative).

-

Administer the test compound or vehicle intraperitoneally or orally to the respective groups.

-

After a specific time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11]

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Signaling Pathway: COX-2 Inhibition in Inflammation

The anti-inflammatory effects of some phenylisoxazole derivatives may be attributed to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade that leads to the production of prostaglandins.[4][12]

Antidiabetic Applications

Certain phenylisoxazole derivatives have been identified as inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion. By inhibiting these enzymes, these compounds can help in managing postprandial hyperglycemia.

Quantitative Data: α-Amylase and α-Glucosidase Inhibition

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 5h | α-Amylase | 16.4 ± 0.1 | [12] |

| 5c | α-Glucosidase | 15.2 ± 0.3 | [12] |

| Acarbose (Control) | α-Glucosidase | 49.3 ± 1.1 | [12] |

Experimental Protocol: In Vitro α-Amylase and α-Glucosidase Inhibition Assays

These assays are used to evaluate the inhibitory potential of compounds on carbohydrate-digesting enzymes.

α-Amylase Inhibition Assay:

-

Prepare solutions of the test compound, α-amylase, and starch in a suitable buffer (e.g., phosphate buffer, pH 6.9).

-

Pre-incubate the test compound with the α-amylase solution for a specific period (e.g., 10 minutes at 25°C).

-

Initiate the reaction by adding the starch solution and incubate for a defined time (e.g., 10 minutes at 25°C).

-

Stop the reaction by adding dinitrosalicylic acid (DNS) reagent and heat the mixture.

-

Measure the absorbance at 540 nm to quantify the amount of reducing sugar produced.

-

Acarbose is used as a standard inhibitor.[13]

α-Glucosidase Inhibition Assay:

-

Prepare solutions of the test compound, α-glucosidase, and p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.9).

-

Pre-incubate the test compound with the α-glucosidase solution.

-

Initiate the reaction by adding pNPG and incubate.

-

Stop the reaction by adding a solution like sodium carbonate.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Acarbose is used as a standard inhibitor.[14]

Signaling Pathway: Carbohydrate Digestion and Glucose Absorption

α-Amylase and α-glucosidase are key enzymes in the breakdown of complex carbohydrates into absorbable glucose. Their inhibition slows down this process, leading to a reduced post-meal spike in blood glucose levels.[5][15]

Conclusion

Phenylisoxazole derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The research highlighted in this guide demonstrates their potential as lead structures for the development of new therapeutics for a variety of diseases. The provided experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of further studies to unlock the full therapeutic potential of this important chemical scaffold.

References

- 1. Antibacterial Activities and Underlying Mechanisms of the Compound SYAUP-491 against Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of α‐amylase and α‐glucosidase: Potential linkage for whole cereal foods on prevention of hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The Role of Histone Deacetylases in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of COX-2/mPGES-1/Prostaglandin E2 Cascade in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro and in vivo α-amylase and α-glucosidase inhibiting activities of the protein extracts from two varieties of bitter gourd (Momordica charantia L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Untitled [www2.gvsu.edu]

Methodological & Application

Synthesis of 1-(3-Phenylisoxazol-5-yl)ethanone from Benzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-(3-phenylisoxazol-5-yl)ethanone, a valuable heterocyclic ketone scaffold in medicinal chemistry, starting from the readily available precursor, benzaldehyde. The synthetic strategy involves a three-step sequence: the formation of benzaldehyde oxime, followed by the in-situ generation of benzonitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with 3-butyn-2-one. This methodology offers a reliable route to the target molecule, with protocols optimized for clarity and reproducibility in a research setting. Quantitative data, including reaction yields and key analytical parameters, are summarized for ease of reference.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that feature widely in pharmaceuticals and agrochemicals due to their diverse biological activities. The this compound moiety, in particular, serves as a key building block for the development of various therapeutic agents. This document outlines a robust and accessible synthetic pathway to this compound, commencing with benzaldehyde. The described synthesis is centered around the highly efficient 1,3-dipolar cycloaddition reaction, a powerful tool for the construction of five-membered heterocyclic rings.[1]

Overall Synthetic Pathway

The synthesis of this compound from benzaldehyde is accomplished via the following three-step sequence:

-

Step 1: Synthesis of Benzaldehyde Oxime. Benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to yield benzaldehyde oxime.

-

Step 2: In-situ Generation of Benzonitrile Oxide. Benzaldehyde oxime is oxidized to generate the reactive intermediate, benzonitrile oxide.

-

Step 3: 1,3-Dipolar Cycloaddition. The in-situ generated benzonitrile oxide undergoes a cycloaddition reaction with 3-butyn-2-one to afford the final product, this compound.

Data Presentation

| Step | Product | Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |

| 1 | Benzaldehyde Oxime | Benzaldehyde, Hydroxylamine Hydrochloride | Sodium Hydroxide | Water/Ethanol | 1-2 hours | Room Temp. | ~95 | 34-36 |

| 2 & 3 | This compound | Benzaldehyde Oxime, 3-Butyn-2-one | N-Chlorosuccinimide (NCS), Triethylamine | Chloroform | 12-24 hours | Room Temp. | 70-85 | 105-107 |

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Experimental Protocols

Step 1: Synthesis of Benzaldehyde Oxime

Materials:

-

Benzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium hydroxide (1.1 eq)

-

Ethanol

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.1 eq) in water.

-

Add ethanol to the sodium hydroxide solution, followed by the addition of benzaldehyde (1.0 eq).

-

To this stirred solution, add hydroxylamine hydrochloride (1.1 eq) portion-wise. The reaction is exothermic and should be controlled by the rate of addition.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, pour the mixture into a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude benzaldehyde oxime.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white crystalline solid.

Step 2 & 3: In-situ Generation of Benzonitrile Oxide and 1,3-Dipolar Cycloaddition to yield this compound

Materials:

-

Benzaldehyde oxime (1.0 eq)

-

3-Butyn-2-one (1.2 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Triethylamine (1.5 eq)

-

Chloroform

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzaldehyde oxime (1.0 eq) and 3-butyn-2-one (1.2 eq) in chloroform.

-

Cool the solution in an ice bath.

-

Prepare a solution of triethylamine (1.5 eq) in chloroform and add it to the dropping funnel.

-

To the cooled reaction mixture, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition of NCS, add the triethylamine solution dropwise over a period of 30 minutes.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound as a solid.

Visualizations

Synthetic Workflow Diagram

Caption: Overall synthetic workflow for the preparation of this compound.

Logical Relationship of Key Steps

References

Application Notes and Protocols: Synthesis of 1-(3-Phenylisoxazol-5-yl)ethanone via 1,3-Dipolar Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of 1-(3-Phenylisoxazol-5-yl)ethanone, a valuable heterocyclic ketone building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust and efficient 1,3-dipolar cycloaddition reaction. This method involves the in situ generation of benzonitrile oxide from a suitable precursor, which then undergoes a cycloaddition reaction with an enolate of pentane-2,4-dione. These notes include a detailed experimental protocol, a summary of key quantitative data, and a visualization of the reaction workflow.

Introduction

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that are integral to the development of numerous pharmaceutical agents due to their diverse biological activities. The compound this compound (CAS No. 2048-69-3) serves as a key intermediate in the synthesis of various bioactive molecules.[1] The 1,3-dipolar cycloaddition reaction is a powerful and versatile method for the construction of the isoxazole ring system, offering high regioselectivity and good yields.[2] This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne or an enol/enolate. In the synthesis of the title compound, benzonitrile oxide acts as the 1,3-dipole, and the enolate of pentane-2,4-dione serves as the dipolarophile.

Reaction Principle

The synthesis of this compound is achieved through a 1,3-dipolar cycloaddition reaction. The key steps are:

-

In situ generation of the 1,3-dipole: Benzonitrile oxide is typically generated in situ from a stable precursor, such as benzaldehyde oxime, through oxidation, or from benzohydroximoyl chloride via dehydrohalogenation with a base. This is necessary due to the instability of nitrile oxides, which tend to dimerize.

-

Formation of the dipolarophile: Pentane-2,4-dione is deprotonated by a base to form its enolate, which acts as the electron-rich dipolarophile.

-

Cycloaddition: The benzonitrile oxide undergoes a concerted [3+2] cycloaddition reaction with the enolate of pentane-2,4-dione.

-

Rearomatization/Elimination: The initial cycloadduct undergoes a subsequent elimination of a water molecule to form the stable aromatic isoxazole ring.

Experimental Protocol

This protocol is a representative procedure based on established methods for 1,3-dipolar cycloadditions to form isoxazoles.

Materials:

-

Benzaldehyde oxime

-

Pentane-2,4-dione (Acetylacetone)

-

N-Chlorosuccinimide (NCS)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Preparation of Benzohydroximoyl Chloride: In a flask equipped with a magnetic stirrer, dissolve benzaldehyde oxime (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The formation of the hydroximoyl chloride can be monitored by Thin Layer Chromatography (TLC).

-

In situ Generation of Benzonitrile Oxide and Cycloaddition: In a separate flask, prepare a solution of pentane-2,4-dione (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C. To this cooled solution, add the freshly prepared solution of benzohydroximoyl chloride dropwise over 30 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| CAS Number | 2048-69-3 |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85-7.82 (m, 2H), 7.50-7.47 (m, 3H), 6.90 (s, 1H), 2.60 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 187.0, 172.0, 162.5, 130.5, 129.2, 128.8, 127.0, 101.0, 27.5 |

| Yield | Typically ranges from 60-85% depending on the specific conditions and scale. |

Note: NMR data is representative and may vary slightly based on the solvent and instrument used.

Visualization

Diagram 1: Reaction Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Diagram 2: Chemical Reaction Scheme

Caption: Overall reaction for the synthesis of the target compound.

Safety Precautions

-

N-Chlorosuccinimide is an irritant and should be handled with care in a well-ventilated fume hood.

-

Pyridine is flammable and has a strong, unpleasant odor. It should be handled in a fume hood.

-

Dichloromethane is a volatile organic solvent and a suspected carcinogen. All manipulations should be performed in a fume hood.

-

Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Conclusion

The 1,3-dipolar cycloaddition reaction provides an effective and reliable method for the synthesis of this compound. The protocol outlined in this document, utilizing the in situ generation of benzonitrile oxide, offers a practical approach for obtaining this valuable building block in good yields. The provided data and visualizations serve as a useful resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

Synthesis of 1-(3-Phenylisoxazol-5-yl)ethanone: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 1-(3-Phenylisoxazol-5-yl)ethanone, a valuable heterocyclic ketone with applications in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the formation of an enaminone intermediate, (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, from acetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This intermediate subsequently undergoes cyclization with hydroxylamine hydrochloride to yield the target isoxazole. This protocol includes specific reaction conditions, purification methods, and characterization data to ensure reproducibility.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of numerous pharmaceutical agents. Their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, make them attractive scaffolds for drug design. The title compound, this compound, serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The following protocol outlines a reliable and efficient method for its preparation in a laboratory setting.

Reaction Scheme

The synthesis of this compound is achieved through the following two-step reaction sequence:

Step 1: Synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (Intermediate)

Step 2: Synthesis of this compound (Final Product)

Experimental Protocols

Step 1: Synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

Materials:

-

Acetophenone

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Xylene

-

Ice-cold water

-

Hexane

Procedure:

-

To a solution of acetophenone (1.20 g, 10 mmol) in 20 mL of dry xylene, add N,N-dimethylformamide dimethyl acetal (1.43 g, 12 mmol).

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and then pour it into ice-cold water (50 mL).

-

The separated solid product is collected by filtration.

-

Wash the solid with cold hexane and dry under vacuum to afford (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one.

Step 2: Synthesis of this compound

Materials:

-

(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

-

Hydroxylamine hydrochloride

-

Ethanol

-

Water

Procedure:

-

Dissolve (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (1.75 g, 10 mmol) in ethanol (30 mL).

-

To this solution, add hydroxylamine hydrochloride (0.76 g, 11 mmol).

-

Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into cold water (60 mL).

-

The precipitated solid is collected by filtration.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |

| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | C₁₁H₁₃NO | 175.23 | Yellow solid | 91-93 | ~85-90 |

| This compound | C₁₁H₉NO₂ | 187.19 | Solid | 108-110 | ~75-80 |

Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.78 (m, 2H, Ar-H), 7.48-7.46 (m, 3H, Ar-H), 7.01 (s, 1H, isoxazole-H), 2.65 (s, 3H, COCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 187.0, 170.1, 162.8, 130.5, 129.2, 128.9, 126.9, 102.5, 27.8.

-

IR (KBr, cm⁻¹): ~1700 (C=O stretching), ~1610, 1580, 1450 (aromatic C=C and isoxazole ring stretching).

-

Mass Spec (EI): m/z 187 [M]⁺.

Workflow Diagram

Caption: Synthetic workflow for this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Xylene and ethanol are flammable; avoid open flames.

-

DMF-DMA is moisture-sensitive and should be handled accordingly.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: 1-(3-Phenylisoxazol-5-yl)ethanone as a Precursor for Dopamine Transporter Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(3-phenylisoxazol-5-yl)ethanone as a versatile precursor for the synthesis of potent and selective dopamine transporter (DAT) inhibitors. The following sections detail the synthetic pathway, pharmacological data of derived compounds, and standardized protocols for their evaluation.

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a key target for the development of therapeutics for various neurological and psychiatric disorders, including depression, ADHD, and substance abuse. The isoxazole moiety has been identified as a valuable pharmacophore in the design of DAT inhibitors. This document outlines the synthesis and evaluation of a series of 2-(3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octane derivatives, showcasing the utility of this compound as a key building block.

Synthetic Pathway

The synthesis of the target 2-(3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octane DAT inhibitors from this compound can be achieved through a multi-step process. The initial step involves the conversion of the precursor ketone to a β-keto ester, which then serves as a key intermediate in the construction of the bicyclic core, as described by Purushotham et al. (2011).[1][2]

Caption: Proposed synthetic pathway from precursor to final DAT inhibitors.

Pharmacological Data

The following tables summarize the in vitro binding affinities (IC50 values) of the synthesized 2-(3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octane derivatives for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The data is adapted from Purushotham et al. (2011).[1][2]

Table 1: Binding Affinities of 3α-Aryl-8-thiabicyclo[3.2.1]octane Derivatives

| Compound | R | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |

| 5a | H | 33 | >10,000 | 1,200 |

| 5b | 4-F | 22 | >10,000 | 850 |

| 5c | 4-Cl | 28 | >10,000 | 980 |

Table 2: Binding Affinities of 3β-Aryl-8-thiabicyclo[3.2.1]octane Derivatives

| Compound | R | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |

| 6a | H | 43 | >10,000 | 2,100 |

| 6b | 4-F | 7.2 | 8,500 | 650 |

| 6c | 4-Cl | 7.0 | 7,900 | 580 |

Experimental Protocols

Detailed protocols for the synthesis and pharmacological evaluation of the DAT inhibitors are provided below.

Protocol 1: Synthesis of β-Keto Ester from this compound

This protocol is a general method for the acylation of a ketone to form a β-keto ester.

Materials:

-

This compound

-

Strong base (e.g., Sodium Hydride, NaH)

-

Acylating agent (e.g., Diethyl carbonate)

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

-

Quenching solution (e.g., dilute HCl)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

To a solution of this compound in anhydrous THF, add NaH portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add diethyl carbonate and heat the reaction mixture to reflux for 4-6 hours.

-

Cool the reaction to room temperature and quench with dilute HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired β-keto ester.

Protocol 2: Dopamine Transporter (DAT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

Materials:

-

Cell membranes prepared from cells expressing human DAT (e.g., HEK-293 or CHO cells)

-

Radioligand: [³H]WIN 35,428 (or other suitable DAT-selective radioligand)

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Ice-cold Binding Buffer

-

Non-specific binding control: 10 µM GBR 12909 (or another potent DAT inhibitor)

-

Test compounds (synthesized isoxazole derivatives)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound solution, and 50 µL of [³H]WIN 35,428.

-

For total binding wells, add 50 µL of binding buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of GBR 12909.

-

Initiate the binding reaction by adding 50 µL of the cell membrane preparation (20-40 µg of protein per well).

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding and determine the IC50 values for the test compounds.

Caption: Workflow for the Dopamine Transporter Binding Assay.

Protocol 3: Dopamine Uptake Inhibition Assay

This protocol measures the functional inhibition of dopamine uptake by the test compounds in cells expressing DAT.

Materials:

-

Cells stably expressing human DAT (e.g., HEK-293 or CHO cells) cultured in 96-well plates

-

Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4)

-

[³H]Dopamine

-

Non-specific uptake control: 10 µM Nomifensine (or another potent DAT inhibitor)

-

Test compounds

-

Lysis Buffer: 1% SDS

-

Scintillation cocktail and counter

Procedure:

-

Plate DAT-expressing cells in a 96-well plate and grow to confluence.

-

On the day of the assay, wash the cells once with pre-warmed Uptake Buffer.

-

Add 50 µL of Uptake Buffer containing the test compound at various concentrations to the wells. For total uptake, add buffer only. For non-specific uptake, add Nomifensine.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate dopamine uptake by adding 50 µL of Uptake Buffer containing [³H]Dopamine (final concentration ~10 nM).

-

Incubate the plate at 37°C for 10 minutes.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold Uptake Buffer.

-

Lyse the cells by adding 100 µL of Lysis Buffer to each well.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Calculate the specific uptake and determine the IC50 values for the test compounds.

Caption: Workflow for the Dopamine Uptake Inhibition Assay.

References

- 1. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-(3-Phenylisoxazol-5-yl)ethanone as a Precursor for Novel Antibacterial Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies utilizing 1-(3-Phenylisoxazol-5-yl)ethanone as a versatile starting material for the development of potential antibacterial agents. The protocols detailed below focus on the synthesis of three major classes of compounds known for their antimicrobial properties: Chalcones, Pyrazoles, and Schiff Bases.

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a significant challenge to global health, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds, particularly those containing isoxazole scaffolds, are of great interest in medicinal chemistry. This compound is a key building block, featuring a reactive ketone group that serves as a handle for molecular elaboration. This document outlines detailed protocols for leveraging this precursor to synthesize derivatives with potential antibacterial efficacy, supported by quantitative data from analogous compounds.

Synthetic Pathways and Logical Workflow

The strategic use of this compound allows for the synthesis of diverse heterocyclic systems. The primary reaction involves the acetyl group, which can readily undergo condensation reactions to form key intermediates like chalcones, which can then be cyclized, or react directly to form Schiff bases.

Caption: Logical workflow from the starting material to bioactive compounds.

Pathway A: Synthesis of Isoxazolyl-Chalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are well-established precursors to flavonoids and other heterocyclic compounds, exhibiting a wide range of biological activities, including antibacterial effects.[1][2] The synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation between an acetophenone derivative and an aromatic aldehyde.[3][4]

Caption: Experimental workflow for the synthesis of Isoxazolyl-Chalcones.

Experimental Protocol: General Procedure for Chalcone Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve this compound (10 mmol) and a selected substituted aromatic aldehyde (10 mmol) in methanol (30 mL) with constant stirring.[1]

-

Initiation: Cool the reaction mixture to 5-10°C in an ice bath.[3]

-

Base Addition: Slowly add an aqueous or methanolic solution of potassium hydroxide (KOH) dropwise to the mixture.

-

Reaction: Remove the flask from the ice bath and continue stirring at room temperature for approximately 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice. Neutralize the mixture with dilute hydrochloric acid (HCl) until a precipitate forms.[1]

-

Purification: Filter the solid product using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and then dry. The crude chalcone can be further purified by recrystallization from ethanol to yield the final product.[1]

Antibacterial Activity of Structurally Related Chalcones

While specific data for 1-(3-phenylisoxazol-5-yl) chalcones is not available in the cited literature, the general class of heterocyclic chalcones exhibits significant antibacterial activity.

| Compound Class | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Hydroxylated Chalcones | Methicillin-Resistant S. aureus (MRSA) | 25 - 200 | 50 - >200 | [5] |

| Halogenated Chalcones | S. aureus | 62.5 | - | [6] |

| Halogenated Chalcones | E. faecalis | 250 | - | [6] |

| Furan-containing Chalcones | S. aureus ATCC 43300 (MRSA) | 100 | - | [2] |